[(E)-(2-bromo-1-phenylethylidene)amino] benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(E)-(2-bromo-1-phenylethylidene)amino] benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromine atom, a phenyl group, and an ethylideneamino group attached to a benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-(2-bromo-1-phenylethylidene)amino] benzoate typically involves a multi-step process. One common method includes the following steps:
Bromination: The starting material, 1-phenylethylamine, undergoes bromination to introduce a bromine atom at the 2-position.
Condensation: The brominated intermediate is then reacted with benzoyl chloride in the presence of a base to form the benzoate ester.
Formation of the Ethylideneamino Group: The final step involves the formation of the ethylideneamino group through a condensation reaction with an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
[(E)-(2-bromo-1-phenylethylidene)amino] benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: The major products are typically oxides or hydroxylated derivatives.
Reduction: The major products are the corresponding reduced forms of the compound.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
[(E)-(2-bromo-1-phenylethylidene)amino] benzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [(E)-(2-bromo-1-phenylethylidene)amino] benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- [(E)-(2-chloro-1-phenylethylidene)amino] benzoate
- [(E)-(2-fluoro-1-phenylethylidene)amino] benzoate
- [(E)-(2-iodo-1-phenylethylidene)amino] benzoate
Uniqueness
[(E)-(2-bromo-1-phenylethylidene)amino] benzoate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are larger and more polarizable than other halogens, which can affect the compound’s interactions with molecular targets and its overall chemical behavior.
Properties
CAS No. |
92433-08-4 |
---|---|
Molecular Formula |
C15H12BrNO2 |
Molecular Weight |
318.16 g/mol |
IUPAC Name |
[(E)-(2-bromo-1-phenylethylidene)amino] benzoate |
InChI |
InChI=1S/C15H12BrNO2/c16-11-14(12-7-3-1-4-8-12)17-19-15(18)13-9-5-2-6-10-13/h1-10H,11H2/b17-14- |
InChI Key |
SOJWATNXEMEGSV-VKAVYKQESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\OC(=O)C2=CC=CC=C2)/CBr |
Canonical SMILES |
C1=CC=C(C=C1)C(=NOC(=O)C2=CC=CC=C2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.